1-(2,8-Dimethylquinolin-6-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,8-Dimethylquinolin-6-yl)ethanone is a chemical compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 1-(2,8-Dimethylquinolin-6-yl)ethanone typically involves the condensation of 2-aminoarylketones with active methylene compounds. One environmentally friendly method uses FeCl3.6H2O as a catalyst, which offers advantages such as shorter reaction times, milder conditions, and better yields . The reaction conditions involve the use of water as a solvent, making the process more sustainable and cost-effective .
Analyse Chemischer Reaktionen
1-(2,8-Dimethylquinolin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(2,8-Dimethylquinolin-6-yl)ethanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2,8-Dimethylquinolin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
1-(2,8-Dimethylquinolin-6-yl)ethanone can be compared with other quinoline derivatives, such as:
- 1-(2-Methylquinolin-3-yl)ethanone
- 1-(2,4-Dimethylquinolin-6-yl)ethanone
- 1-(2,6-Dimethylquinolin-4-yl)ethanone
These compounds share similar structural features but differ in the position and number of methyl groups on the quinoline ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C13H13NO |
---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
1-(2,8-dimethylquinolin-6-yl)ethanone |
InChI |
InChI=1S/C13H13NO/c1-8-6-12(10(3)15)7-11-5-4-9(2)14-13(8)11/h4-7H,1-3H3 |
InChI-Schlüssel |
ZZXZMLUOJAWSTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C=C(C=C2C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.